molecular formula C33H53AuClP B12052620 Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I)

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I)

Cat. No.: B12052620
M. Wt: 713.2 g/mol
InChI Key: IVIUDGKUDMXYRK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) is a gold complex with the empirical formula C33H53AuClP. It is known for its use as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) typically involves the reaction of gold chloride (AuCl) with the ligand 2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete formation of the gold complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, ensures consistent production quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this gold complex include halogens, phosphines, and amines. The reactions are typically carried out in solvents such as dichloromethane or toluene, under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this gold complex depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new gold complexes with different ligands, while oxidative addition reactions can produce gold(III) species .

Scientific Research Applications

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) exerts its effects involves the coordination of the gold center with various substrates. The gold(I) center can activate substrates through coordination, facilitating reactions such as oxidative addition and reductive elimination. The ligand provides steric and electronic stabilization to the gold center, enhancing its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(2-di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I)
  • Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(III)
  • Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)palladium(II)

Uniqueness

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) is unique due to its specific ligand structure, which provides both steric bulk and electronic properties that enhance the reactivity and selectivity of the gold center. This makes it particularly effective in catalyzing a wide range of organic reactions compared to other similar compounds .

Properties

Molecular Formula

C33H53AuClP

Molecular Weight

713.2 g/mol

IUPAC Name

chlorogold;ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C33H53P.Au.ClH/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;;/h17-21H,1-16H3;;1H/q;+1;/p-1

InChI Key

IVIUDGKUDMXYRK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.Cl[Au]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.